molecular formula C15H27Cl2N3O2 B2978152 1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride CAS No. 1185294-24-9

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride

Cat. No.: B2978152
CAS No.: 1185294-24-9
M. Wt: 352.3
InChI Key: MOEXTHZLJDEORD-UHFFFAOYSA-N
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Description

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride is a chemical compound with a molecular formula of C15H27Cl2N3O2 and a molecular weight of 352.30 g/mol . This complex synthetic molecule features a pyrrole ring system, a piperazine unit, and a hydroxyketone side chain, making it a valuable intermediate for advanced chemical synthesis and pharmaceutical research. The dihydrochloride salt form enhances its stability and solubility for in-vitro experimental applications. As a building block, it is designed for the exploration of novel heterocyclic compounds and for use in structure-activity relationship (SAR) studies. Intended Use & Handling: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment. For comprehensive handling instructions, safety information, and regulatory guidelines, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXTHZLJDEORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone dihydrochloride, with the CAS number 883543-38-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound based on diverse scientific literature.

  • Molecular Formula : C15H25N3O2
  • Molecular Weight : 279.38 g/mol
  • CAS Number : 883543-38-2
  • Structure : The compound features a piperazine ring and a pyrrole moiety, which are significant in mediating various biological activities.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance:

  • Escherichia coli and Klebsiella pneumoniae were reported to be sensitive to certain piperazine derivatives, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that compounds with similar piperazine and pyrrole structures can act as:

  • Dopamine Receptor Agonists : These agents may influence dopaminergic signaling pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease .

Cytotoxicity and Antitumor Potential

Preliminary cytotoxicity assays have indicated that certain derivatives of this compound may exhibit selective cytotoxic effects on cancer cell lines. Research has highlighted:

  • The potential of structurally related compounds to induce apoptosis in tumor cells, which could lead to further investigations into their use as anticancer agents .

Synthesis and Testing

A study focused on synthesizing various analogs of the compound demonstrated that modifications in the piperazine ring significantly affected biological activity. The synthesized compounds were screened for:

  • Antimicrobial efficacy against standard bacterial strains.
  • Cytotoxicity against human cancer cell lines.

The results indicated that specific modifications enhanced both antimicrobial and anticancer activities, suggesting a structure–activity relationship (SAR) worth exploring further .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialActive against E. coli and K. pneumoniae
NeuropharmacologicalPotential dopamine receptor agonist
CytotoxicityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of the target compound with analogous molecules from the evidence:

Compound Name Core Structure Key Substituents Salt/Form Reported Applications Reference
Target Compound : 1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone dihydrochloride Pyrrole 2,4-dimethyl; 3-ethanone; 1-(2-hydroxy-3-piperazin-1-yl-propyl) Dihydrochloride Hypothesized: CNS modulation, kinase inhibition (inferred from structural analogs)
Analog 1 : 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one 4-benzoyl; 5-(4-fluorophenyl); 3-hydroxy; 3-(dimethylamino)propyl Free base Antimicrobial, anti-inflammatory (benzoyl and fluorophenyl groups enhance bioactivity)
Analog 2 : 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Indole-Piperazine hybrid 4-diphenylmethyl-piperazine; 3-isopropyl-2-methyl-indole; ethanone Free base Antipsychotic potential (piperazine-indole hybrids target serotonin/dopamine receptors)
Analog 3 : (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Pyrimidine-Triazole-Piperazine 4-methylpiperazine; triazole; pyrimidine-chloro Free base Anticancer (kinase inhibition via pyrimidine-triazole scaffold)
Analog 4 : (Z)-1-[4-Fluoro-2-(pyrrolidone)]-1H-azepin-2-yl]-3-(4-methylphenyl)propan-1-one Azepine-Pyrrolidone 4-fluoro; pyrrolidone; 4-methylphenyl-propanone Free base Synthetic intermediate for anticonvulsant agents (azepine framework)

Key Observations :

Structural Diversity: The target compound’s pyrrole core distinguishes it from indole (Analog 2), pyrimidine (Analog 3), and azepine (Analog 4) derivatives. Pyrroles are known for their planar aromaticity and metabolic stability, whereas indoles and pyrimidines often exhibit stronger receptor-binding affinity . The piperazine moiety in the target compound and Analog 3 enhances solubility and bioavailability. However, Analog 3’s 4-methylpiperazine group may confer greater lipophilicity compared to the target’s unmodified piperazine .

Functional Implications: Salt Forms: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogs (e.g., Analog 1 and 2), facilitating intravenous administration . In contrast, Analog 1’s 3-hydroxy group could predispose it to glucuronidation, reducing bioavailability .

Pharmacological Potential: While Analog 3 and 5 demonstrate explicit anticancer and antimicrobial activity, the target compound’s piperazine-pyrrole hybrid aligns with scaffolds targeting G-protein-coupled receptors (GPCRs) or kinases. For example, piperazine-containing drugs like aripiprazole (antipsychotic) and gefitinib (kinase inhibitor) highlight the therapeutic versatility of such motifs .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically required due to the compound’s complex structure. Key steps include:

Pyrrole core formation : Condensation of 2,4-dimethylpyrrole derivatives with a hydroxypropyl-piperazine intermediate under reflux in ethanol, using thionyl chloride as a catalyst (similar to methods in ).

Ethanone introduction : Acetylation via Friedel-Crafts alkylation or nucleophilic substitution.

Dihydrochloride salt formation : Treatment with HCl gas in anhydrous ether.

Q. Optimization Strategies :

  • Vary reaction temperature (40–80°C) to balance yield and byproduct formation.
  • Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance solubility .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Table 1: Example Reaction Conditions

StepSolventCatalystTemp (°C)Yield (%)
1EthanolSOCl₂6065–70
2DMFK₂CO₃8050–55

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) at 1.0 mL/min; UV detection at 230 nm .
    • Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (e.g., C, H, N, Cl content).
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve piperazine protons (δ 2.5–3.5 ppm) and pyrrole methyl groups (δ 1.8–2.2 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic Cl patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First Aid :
    • Skin contact: Rinse with water for 15 minutes; apply emollient if irritation persists .
    • Spills: Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer: Experimental Design :

  • Factors : pH (2–10), temperature (25–60°C), and exposure time (0–30 days).
  • Response Variables : Degradation rate (HPLC area%), precipitate formation (visual/turbidimetry).

Q. Protocol :

Prepare buffered solutions (e.g., phosphate buffers for pH 2–8, carbonate for pH 9–10).

Incubate samples at controlled temperatures; aliquot at intervals (0, 7, 14, 30 days).

Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Q. Table 2: Stability Study Parameters

pHTemp (°C)Degradation PathwayHalf-Life (Days)
240Hydrolysis14
7.437Oxidation28

Q. What strategies address contradictory data in pharmacological studies involving this compound?

Methodological Answer:

  • Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to rule out technical variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-response relationships).
  • Mechanistic Studies : Use knockout models or enzyme inhibitors to isolate target pathways (e.g., piperazine-linked GPCR interactions) .

Q. How to investigate the compound’s environmental fate using advanced modeling?

Methodological Answer:

  • QSAR Modeling : Predict biodegradation and bioaccumulation using software like EPI Suite™ .
  • Compartmental Analysis : Model distribution in air, water, and soil using fugacity equations.
  • Experimental Validation :
    • Photolysis : Exclude to UV light (λ = 254 nm) and quantify degradation via GC-MS.
    • Soil Sorption : Batch experiments with varying organic carbon content .

Q. Table 3: Environmental Fate Parameters

ParameterValueMethod
Log Kow (predicted)2.1QSAR
Half-life in water30 daysPhotolysis assay

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